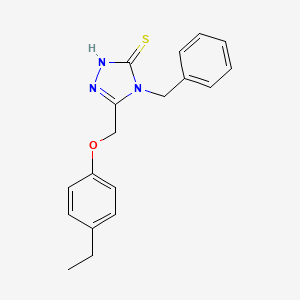

![molecular formula C15H17Cl2N3O B6141829 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride CAS No. 1193387-10-8](/img/structure/B6141829.png)

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

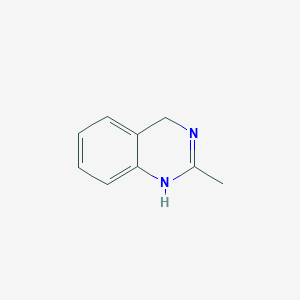

“4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride” is a chemical compound with the molecular formula C15H15N3O . It is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of imidazole, a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “this compound” is stabilized by strong N–H···O, N–H···N and weak C–H···O, C–H···π, π–π intermolecular interactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.3 . It is predicted to have a melting point of 212.42° C, a boiling point of 547.5° C at 760 mmHg, and a density of 1.3 g/cm3 . The refractive index is predicted to be n20D 1.73 .Scientific Research Applications

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride has been used in a variety of scientific research applications. It has been used as a fluorescent dye for imaging and tracking of proteins, as well as for the detection of DNA and RNA. This compound has also been used as a probe for the study of protein-protein interactions, as well as for the study of enzyme kinetics. Additionally, this compound has been used in the development of novel drugs, such as inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

Target of Action

It’s known that imidazole, a similar compound, interacts with various biological targets due to its broad range of chemical and biological properties .

Mode of Action

Compounds containing imidazole have been shown to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities .

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride in laboratory experiments include its low cost, its availability, and its stability. Additionally, this compound is relatively non-toxic and does not have any known adverse effects on humans or animals. The main limitation of this compound is that it is not very soluble in water, which can limit its usefulness in certain types of experiments.

Future Directions

The future of 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride is promising. One possible direction is the development of new drugs based on this compound. Additionally, this compound may be used to develop new imaging techniques to study proteins and other biological molecules. Finally, this compound may be used to develop new diagnostic tests for diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

The synthesis of 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride is a multi-step process that involves the use of various reagents and solvents. The first step is the reaction of 4-aminophenol and 2-chloro-1,3-benzodiazole in aqueous solution. This reaction produces an intermediate product, which is then reacted with hydrochloric acid to produce the final product, this compound dihydrochloride. This reaction is typically carried out at room temperature and is usually complete within a few hours.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O.2ClH/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15;;/h1-8,12,19H,9,16H2,(H,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWXHTROVCJNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)

![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)

![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)

![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)

![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)

![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)